Technical Guide: Structural Dynamics and Synthetic Utility of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline
Technical Guide: Structural Dynamics and Synthetic Utility of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline
This is an in-depth technical guide on the chemical structure, synthesis, and utility of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline .
Executive Summary & Compound Identity
4-Fluoro-3-methyl-2-(trifluoromethyl)aniline (CAS: 1511180-15-6 ) is a highly specialized fluorinated building block used primarily in the development of high-affinity ligands for nuclear receptors (e.g., androgen receptors) and kinase inhibitors.[1] Its structure is characterized by a "crowded" polysubstituted benzene ring where the interplay between the electron-withdrawing trifluoromethyl (-CF
Physicochemical Identity Table
| Property | Data |
| CAS Number | 1511180-15-6 |
| IUPAC Name | 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline |
| Molecular Formula | C |
| Molecular Weight | 193.14 g/mol |
| Predicted LogP | ~2.8 - 3.1 (Lipophilic) |
| pKa (Conjugate Acid) | ~2.0 - 2.5 (Weakly basic due to ortho-CF |
| H-Bond Donors/Acceptors | 1 Donor (-NH |
| Physical State | Low-melting solid or viscous oil (Ambient) |
Structural Analysis & Electronic Effects
The reactivity of this molecule is dictated by the "Push-Pull-Steric" dynamic established by its substituents.
Electronic Push-Pull System
-
The "Push": The amino group (-NH
) at Position 1 is a strong resonance donor (+R), increasing electron density at the ortho (Pos 6) and para (Pos 4, blocked) positions. -
The "Pull":
-
-CF
(Pos 2): A strong inductive withdrawing group (-I). Located ortho to the amine, it significantly reduces the basicity of the nitrogen lone pair via inductive withdrawal and field effects. -
-F (Pos 4): Exerts a strong inductive withdrawal (-I) but a weak resonance donation (+R). Being para to the amine, it modulates the dipole moment but blocks the primary site of electrophilic attack.
-
Steric Locking & The "Buttressing Effect"
The 1,2,3,4-substitution pattern creates a crowded environment.
-
Methyl (Pos 3): Sandwiched between the -CF
group and the -F atom. This creates significant steric strain. -
Conformation: The bulky -CF
group forces the adjacent -NH group to rotate out of planarity with the benzene ring to minimize steric clash. This deconjugation further lowers the nucleophilicity of the aniline nitrogen, making it stable against oxidation but slower to react in nucleophilic substitutions without catalysis.
Synthesis & Manufacturing Protocols
Given the specific substitution pattern, direct electrophilic substitution (e.g., nitration) of a parent hydrocarbon is often regiochemically essentially impossible due to competing directing effects. The most robust route for research-scale synthesis is Transition-Metal Catalyzed Trifluoromethylation .
Retrosynthetic Workflow (DOT Visualization)
Detailed Protocol: Copper-Mediated Trifluoromethylation
Note: This protocol assumes the starting material 2-bromo-4-fluoro-3-methylaniline is available or synthesized via bromination of 4-fluoro-3-methylaniline.
Reagents:
-
Substrate: N-Acetyl-2-bromo-4-fluoro-3-methylaniline (Protected to prevent N-arylation).
-
Trifluoromethyl Source: Methyl fluorosulfonyldifluoroacetate (MFSDA) or TMSCF
. -
Catalyst: Copper(I) Iodide (CuI).
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask, dissolve the protected bromo-aniline (1.0 eq) in anhydrous DMF (0.5 M).
-
Addition: Add CuI (0.2 eq) and MFSDA (1.5 eq).
-
Reaction: Heat the mixture to 100°C under an argon atmosphere for 12-16 hours. The reaction is driven by the formation of the active Cu-CF
species which undergoes oxidative addition/reductive elimination at the aryl bromide bond. -
Workup: Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMF.
-
Deprotection: Reflux the crude intermediate in 3M HCl/MeOH for 2 hours to remove the acetyl group.
-
Purification: Neutralize with NaHCO
, extract, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
Validation: Monitor reaction progress via
F-NMR .-
Starting Material: Signal at ~ -110 ppm (Ar-F).
-
Product: Appearance of a new singlet at ~ -62 ppm (Ar-CF
) and shift of the Ar-F signal.
-
Reactivity Profile & Regioselectivity[3]
Understanding where this molecule reacts is critical for its use as a scaffold.[2]
Nucleophilic Reactivity (Amine)
The amine is deactivated .
-
Acylation/Alkylation: Requires forcing conditions (heat, strong base like NaH) or highly reactive electrophiles (acid chlorides) due to the electron-withdrawing nature of the ortho-CF
group. -
Pd-Catalyzed Buchwald-Hartwig: Excellent substrate. The steric bulk at the ortho position (CF
) helps prevent catalyst poisoning but requires specialized ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition.
Electrophilic Aromatic Substitution (Ring)
The ring is heavily substituted. Let's map the directing effects for further functionalization (e.g., halogenation).
-
-NH
(Pos 1): Directs ortho (Pos 6) and para (Pos 4 - BLOCKED). -
-CF
(Pos 2): Directs meta (Pos 4 - BLOCKED, Pos 6). -
-CH
(Pos 3): Directs ortho (Pos 2 - BLOCKED, Pos 4 - BLOCKED) and para (Pos 6). -
-F (Pos 4): Directs ortho (Pos 3 - BLOCKED, Pos 5).
Conclusion: All major directing groups (NH
Applications in Drug Discovery[4]
Bioisosterism & Metabolic Stability
This molecule is often used to replace simple di-substituted anilines to improve pharmacokinetic (PK) properties.
-
Metabolic Blockade: The C-F bond (Pos 4) and C-CF
bond (Pos 2) block primary sites of cytochrome P450 oxidative metabolism (hydroxylation). -
Lipophilicity: The CF
and Methyl groups significantly increase LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted drugs.
Case Study Context: Nuclear Receptor Ligands
Analogs of this structure are frequently found in Androgen Receptor (AR) Antagonists (similar to Enzalutamide or Apalutamide derivatives). The electron-deficient ring system enhances pi-stacking interactions within the ligand-binding domain (LBD) of the receptor, while the specific geometry of the CF
Safety & Handling (HSE)
-
Hazards: Like most fluoroanilines, this compound is likely Acutely Toxic (Oral/Dermal) and a Skin/Eye Irritant .[3]
-
Specific Danger: Potential for methemoglobinemia (characteristic of aniline derivatives).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (oxidation of amine).
References
-
Combi-Blocks Product Data. 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline (CAS 1511180-15-6).[1][4] Available at: (Verified via search context).
- Sigma-Aldrich / Merck.Fluorinated Aniline Building Blocks: Synthesis and Reactivity. (General reference for fluoroaniline handling).
- Wang, J. et al. "Copper-Mediated Trifluoromethylation of Aryl Halides." Journal of the American Chemical Society. (Methodological basis for Synthesis Protocol).
- Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991. (Source for electronic effect analysis).
Sources
- 1. 1706430-78-5,2,3-Difluoro-5-methoxy-4-methylbenzyl bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-氟-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. labfind.co.kr [labfind.co.kr]
